molecular formula C11H11FO B2728439 2-Cyclopropyl-2-(3-fluorophenyl)oxirane CAS No. 2248350-78-7

2-Cyclopropyl-2-(3-fluorophenyl)oxirane

Cat. No.: B2728439
CAS No.: 2248350-78-7
M. Wt: 178.206
InChI Key: RADGNCYVBVLYBY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(3-fluorophenyl)oxirane is a chemical compound belonging to the class of oxiranes, also known as epoxides. This compound features a three-membered ring structure with an oxygen atom, a cyclopropyl group, and a fluorophenyl group attached to the carbon atoms of the ring. Due to its unique structure, it exhibits interesting chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-(3-fluorophenyl)oxirane typically involves the reaction of cyclopropylmethyl halides with 3-fluorophenyl magnesium bromide (Grignard reagent) followed by epoxidation. The reaction conditions require anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound can be produced through a more efficient and cost-effective process involving catalytic epoxidation of the corresponding olefin precursor. This method allows for large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-(3-fluorophenyl)oxirane undergoes various chemical reactions, including:

  • Oxidation: The epoxide ring can be opened by nucleophiles, leading to the formation of diols.

  • Reduction: Reduction of the epoxide ring can yield cyclopropanols.

  • Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and organic peroxides, often in the presence of a catalyst.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like water, alcohols, or amines are used, often with acidic or basic conditions to facilitate the reaction.

Major Products Formed:

  • Diols: Resulting from the nucleophilic opening of the epoxide ring.

  • Cyclopropanols: Formed through the reduction of the epoxide ring.

  • Functionalized Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-2-(3-fluorophenyl)oxirane has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-2-(3-fluorophenyl)oxirane exerts its effects involves its interaction with molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This reactivity can disrupt cellular processes and pathways, resulting in biological effects.

Comparison with Similar Compounds

  • 2-Cyclopropyl-2-(4-fluorophenyl)oxirane: Similar structure with a different position of the fluorine atom on the phenyl ring.

  • 2-Cyclopropyl-2-(2-fluorophenyl)oxirane: Another positional isomer with the fluorine atom on a different carbon of the phenyl ring.

Uniqueness: 2-Cyclopropyl-2-(3-fluorophenyl)oxirane is unique due to its specific arrangement of substituents, which influences its reactivity and biological activity. The presence of the fluorine atom at the meta position on the phenyl ring provides distinct chemical and physical properties compared to its isomers.

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Properties

IUPAC Name

2-cyclopropyl-2-(3-fluorophenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-3-1-2-9(6-10)11(7-13-11)8-4-5-8/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADGNCYVBVLYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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